molecular formula C16H21N3O5S B4159877 N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine

N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine

Cat. No.: B4159877
M. Wt: 367.4 g/mol
InChI Key: BIFRHHQKSGTYHJ-UHFFFAOYSA-N
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Description

N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a butynyl group, and an ornithine backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine typically involves multiple steps, including the formation of the thienyl and butynyl groups, followed by their attachment to the ornithine backbone. Common synthetic routes may include:

    Formation of the Thienyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of the Butynyl Group:

    Coupling Reactions: The thienyl and butynyl groups are then coupled to the ornithine backbone using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or KMnO4 can be used under mild conditions.

    Reduction: Catalysts like Pd/C or hydrogen gas can facilitate the reduction of the triple bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of base catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alkenes or alkanes, and substituted amino or hydroxyl derivatives.

Scientific Research Applications

N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(aminocarbonyl)-N~2~-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furyl]carbonyl}ornithine
  • N~5~-(aminocarbonyl)-N~2~-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-pyridyl]carbonyl}ornithine

Uniqueness

N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(carbamoylamino)-2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-16(2,24)8-7-10-5-6-12(25-10)13(20)19-11(14(21)22)4-3-9-18-15(17)23/h5-6,11,24H,3-4,9H2,1-2H3,(H,19,20)(H,21,22)(H3,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFRHHQKSGTYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC(CCCNC(=O)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine
Reactant of Route 2
N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine
Reactant of Route 3
N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine
Reactant of Route 4
N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine
Reactant of Route 5
Reactant of Route 5
N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine
Reactant of Route 6
N~5~-carbamoyl-N~2~-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}ornithine

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